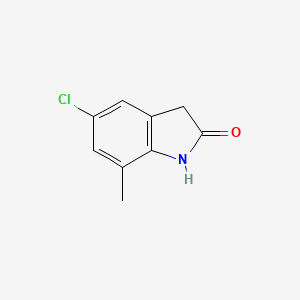
5-Chloro-7-methylindolin-2-one
描述
5-Chloro-7-methylindolin-2-one: is a chemical compound with the molecular formula C9H8ClNO and a molar mass of 181.62 g/mol . It belongs to the class of indole derivatives, which are known for their diverse biological and pharmacological activities. The compound features a chloro group at the 5-position and a methyl group at the 7-position on the indolin-2-one scaffold, making it a unique structure among indole derivatives.
作用机制
Target of Action
5-Chloro-7-methylindolin-2-one (CMI) is a chemical compound belonging to the indolin-2-one family. It is part of the broader class of indole derivatives, which are known to bind with high affinity to multiple receptors . These compounds have been found in many important synthetic drug molecules and have shown a broad spectrum of biological activities .
Biochemical Pathways
Indole derivatives, including this compound, can affect various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . This suggests that indole derivatives may interact with the tryptophan metabolic pathway.
Pharmacokinetics
62 g/mol suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .
生化分析
Biochemical Properties
5-Chloro-7-methylindolin-2-one plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been found to interact with cytochrome P450 enzymes, particularly CYP1A2 and CYP2A5, which are involved in its metabolism . These interactions suggest that this compound may influence the metabolic pathways regulated by these enzymes. Additionally, the compound’s structure allows it to bind with high affinity to multiple receptors, potentially modulating their activity and leading to various biological effects .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to impact the expression of genes involved in oxidative stress response and detoxification processes . Furthermore, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to cytochrome P450 enzymes, inhibiting their activity and thereby affecting the metabolism of other substrates . Additionally, this compound can modulate the activity of transcription factors, leading to altered gene expression profiles. These changes in gene expression can result in various cellular responses, including increased resistance to oxidative stress and enhanced detoxification capacity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under specific conditions such as exposure to light or extreme pH . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of gene expression and metabolic activity . These temporal effects highlight the importance of considering the stability and degradation of the compound in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to exert beneficial effects, such as enhancing detoxification processes and reducing oxidative stress . At high doses, this compound can exhibit toxic effects, including liver damage and disruption of normal metabolic functions . These findings underscore the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes catalyze the oxidation of this compound, leading to the formation of various metabolites. The compound’s metabolism can affect the levels of key metabolites and influence metabolic flux, thereby impacting overall cellular metabolism . Understanding these metabolic pathways is crucial for elucidating the compound’s biological effects and potential therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound can cross cellular membranes and accumulate in certain tissues, such as the liver and brain . These transport and distribution patterns are influenced by the compound’s physicochemical properties, including its lipophilicity and molecular size . The localization and accumulation of this compound within specific tissues can significantly impact its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound has been found to localize in the endoplasmic reticulum and mitochondria, where it can exert its effects on cellular metabolism and detoxification processes . The subcellular localization of this compound is critical for understanding its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-7-methylindolin-2-one can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis , where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring . Another approach is the Heck alkylation of an intermediate ketone enolate, followed by the transformation of a ketone carbonyl into an epoxide and its subsequent conversion into an allylic alcohol .
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the Fischer indole synthesis due to its efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: 5-Chloro-7-methylindolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The chloro group at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted indolin-2-one derivatives.
科学研究应用
Chemistry: 5-Chloro-7-methylindolin-2-one is used as a building block in the synthesis of various heterocyclic compounds. Its unique structure allows for the design of polycyclic structures with potential chemical and biomedical relevance .
Biology and Medicine: The compound has shown promise in the development of biologically active molecules. Indole derivatives, including this compound, have been studied for their potential anticancer, antimicrobial, and anti-inflammatory activities .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its derivatives are also explored for their applications in material science and nanotechnology .
相似化合物的比较
Indole-3-acetic acid: A plant hormone with a similar indole structure but different functional groups.
5-Bromo-7-methylindolin-2-one: A brominated analog with similar chemical properties.
7-Methylindole: A simpler indole derivative with a methyl group at the 7-position.
Uniqueness: 5-Chloro-7-methylindolin-2-one is unique due to the presence of both chloro and methyl substituents on the indole ring. This combination of substituents enhances its chemical reactivity and biological activity compared to other indole derivatives .
属性
IUPAC Name |
5-chloro-7-methyl-1,3-dihydroindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c1-5-2-7(10)3-6-4-8(12)11-9(5)6/h2-3H,4H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQFWPNJGLJEGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=O)C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


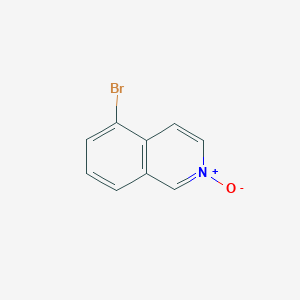
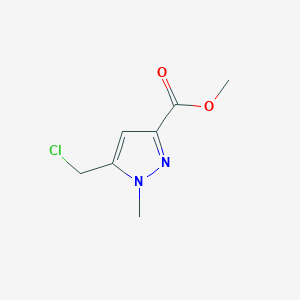
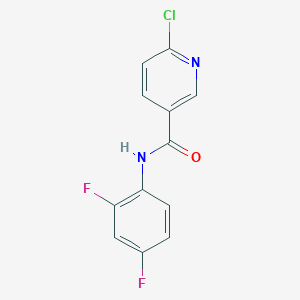
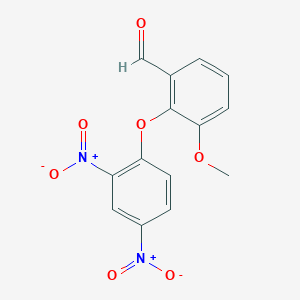
![benzyl[(Z)-4-pyridinylmethylidene]ammoniumolate](/img/structure/B3034804.png)
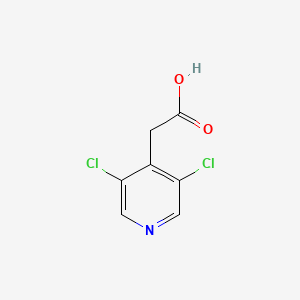

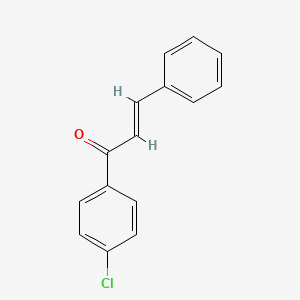
![1-(Benzo[d][1,3]dioxol-5-yl)-2-methylpropan-2-ol](/img/structure/B3034810.png)


![(Z)-5,6-dihydrodibenzo[b,f]azocine](/img/structure/B3034814.png)


